7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde
Overview
Description
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is known for its unique chemical properties and is used in various scientific research applications, particularly in the fields of organic synthesis and medicinal chemistry .
Scientific Research Applications
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is used in the development of advanced materials and chemical sensors
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde typically involves the chlorination of thieno[3,2-b]pyridine followed by formylation. One common method includes the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and formylation processes, utilizing advanced chemical reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives such as alcohols, acids, and substituted thieno[3,2-b]pyridines, which have significant applications in medicinal chemistry and material science .
Mechanism of Action
The mechanism of action of 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. This modulation can result in therapeutic effects, making the compound valuable in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
7-Chlorothieno[3,2-b]pyridine: Lacks the aldehyde group but shares the core structure.
Thieno[3,2-b]pyridine-2-carbaldehyde: Similar structure without the chlorine atom.
7-Bromothieno[3,2-b]pyridine-2-carbaldehyde: Bromine atom instead of chlorine
Uniqueness
7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
7-chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNOS/c9-6-1-2-10-7-3-5(4-11)12-8(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOQDKNKQAPKGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(SC2=C1Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679094 | |
Record name | 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
387819-41-2 | |
Record name | 7-Chlorothieno[3,2-b]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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